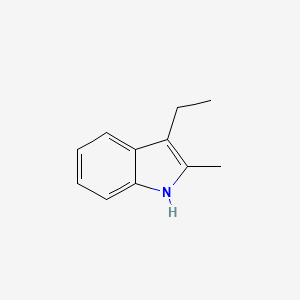

3-ethyl-2-methyl-1H-indole

Description

BenchChem offers high-quality 3-ethyl-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35246-18-5 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |

InChI Key |

UTFUFZSBOJRSGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Dynamics and Handling Protocols for 3-Ethyl-2-methyl-1H-indole in Organic Solvents

Executive Summary

3-Ethyl-2-methyl-1H-indole (3-EMI) is a sterically hindered, highly lipophilic indole derivative utilized as a core scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, mastering the solubility profile of 3-EMI is not merely a matter of formulation—it is a prerequisite for ensuring reaction homogeneity, accurate biological assay dosing, and preventing oxidative degradation. This whitepaper provides an authoritative guide on the solubility mechanics, quantitative solvent profiles, and validated handling protocols for 3-EMI.

Structural Determinants of Solubility: The Causality of Solvation

To predict and manipulate the solubility of 3-EMI, one must analyze its molecular architecture. The compound consists of a pyrrole-fused benzene ring (the indole core) substituted with a methyl group at the C2 position and an ethyl group at the C3 position.

-

Hydrophobic Effect: The addition of the 2-methyl and 3-ethyl groups significantly increases the lipophilicity (logP) of the molecule compared to unsubstituted indole. This extensive hydrocarbon surface area disrupts the hydrogen-bond network of water, rendering the compound virtually insoluble in aqueous media.

-

Hydrogen Bonding: The N-H group at the 1-position acts as a weak hydrogen bond donor. Consequently, 3-EMI exhibits maximal solubility in polar aprotic solvents that can act as strong hydrogen bond acceptors (e.g., DMSO, DMF) without requiring the indole to act as an acceptor itself.

This structural causality explains why the solubility of substituted indoles universally follows the polarity and H-bond acceptor capacity of the solvent system, as demonstrated in related thermodynamic models (1)[1].

Quantitative Solubility Profile in Organic Solvents

While exact empirical solubility limits for 3-EMI can vary based on crystalline form and purity, its behavior closely mirrors related dialkyl and substituted indoles. Table 1 synthesizes the expected solubility parameters across standard laboratory solvents.

Table 1: Estimated Solubility Profile of 3-Ethyl-2-methyl-1H-indole at 25°C

| Solvent | Solvent Class | Estimated Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >30 mg/mL | Strong dipole-dipole interactions; excellent H-bond acceptor for the indole N-H. |

| Dimethylformamide (DMF) | Polar Aprotic | >30 mg/mL | Similar to DMSO; highly effective at solvating the lipophilic core. |

| Ethyl Acetate | Polar Aprotic | >30 mg/mL | High affinity for the hydrophobic 2-methyl/3-ethyl substituents. |

| Ethanol / Methanol | Polar Protic | 10 - 20 mg/mL | Moderate solubility; limited by the solvent's own strong intermolecular H-bond networks. |

| Dichloromethane (DCM) | Non-polar / Halogenated | >20 mg/mL | Excellent solvation of the aromatic and alkyl hydrocarbon regions. |

| Aqueous Buffers (PBS/Water) | Polar Protic | <0.1 mg/mL | Poor solvation due to the dominant hydrophobic effect of the C2/C3 alkyl groups. |

Note: For maximum solubility in biological applications, 3-EMI should first be dissolved in a polar aprotic solvent (DMSO or DMF) before dilution into aqueous buffers, a standard practice for lipophilic indoles (2)[2].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in checks to ensure data integrity.

Protocol A: Determination of Equilibrium Solubility (Isothermal Saturation Method)

This protocol ensures that the thermodynamic solubility limit is accurately measured without supersaturation artifacts.

-

Solvent Preparation: Dispense 1.0 mL of the target organic solvent (e.g., ethanol, ethyl acetate) into a 2.0 mL amber glass HPLC vial.

-

Saturation: Incrementally add solid 3-EMI to the vial until a visible suspension remains, indicating that the saturation point has been exceeded.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant.

-

Quantification: Dilute the supernatant volumetrically with the mobile phase and analyze via HPLC-UV (detection at ~280 nm). Compare the peak area against a pre-established calibration curve of 3-EMI to determine the exact concentration.

Protocol B: Preparation of Aqueous Assay Stocks (Solubility Switching)

Direct addition of 3-EMI to water results in immediate precipitation. This protocol uses a "solubility switch" technique.

-

Primary Stock Generation: Dissolve 3-EMI in anhydrous DMSO to a concentration of 10 to 30 mg/mL.

-

Inert Gas Purging (Critical Step): 2,3-dialkylindoles are highly susceptible to autoxidation. Purge the DMSO stock with Nitrogen (

) or Argon (Ar) gas for 5 minutes to displace dissolved oxygen. -

Aqueous Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock dropwise. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in downstream cellular assays.

-

Time-Point Constraint: Use the resulting aqueous solution immediately. Do not store for more than 24 hours, as the metastable solution will eventually precipitate or degrade[2].

Stability and Autoxidation Concerns

A critical, often overlooked aspect of handling 2,3-disubstituted indoles is their chemical stability in solution. Under aerobic conditions, 2-methyl-3-ethylindole undergoes spontaneous autoxidation. The reaction typically proceeds via a 3-hydroperoxyindolenine intermediate, ultimately leading to the formation of oxidized dimers or ring-cleaved products (3)[3]. This degradation is accelerated in polar solvents exposed to light and ambient air. Therefore, the inert gas purging step detailed in Protocol B is not merely a recommendation; it is a strict requirement for maintaining the scientific integrity of the compound during prolonged studies.

Visualization: Solvation and Assay Preparation Workflow

The following diagram maps the logical progression from solid compound to biological assay, emphasizing the critical autoxidation prevention steps.

Workflow for 3-EMI solution preparation, highlighting critical autoxidation prevention steps.

References

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents - Journal of Chemical & Engineering Data. 1

-

PRODUCT INFORMATION - 5,6-dihydroxy Indole - Cayman Chemical. 2

-

Autoxidation of 2,3-Dialkylindoles - Canadian Journal of Chemistry. 3

Sources

Thermodynamic Stability of 2,3-Disubstituted Indoles: A Technical Guide

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, yet 2,3-disubstituted variants present a unique thermodynamic paradox. While the 2,3-substitution pattern is thermodynamically preferred over the isomeric 3,3-disubstituted (indolenine) forms due to the restoration of aromaticity, these compounds exhibit significant kinetic instability towards autoxidation and acid-catalyzed migration.

This guide provides a mechanistic analysis of these stability profiles, offering researchers a predictive framework for handling 2,3-disubstituted indoles in drug development. It moves beyond standard characterization to address the Plancher Rearrangement and C3-Hydroperoxidation as the primary failure modes in shelf-life and scale-up.

Part 1: The Thermodynamic Landscape

Aromaticity vs. Steric Strain

The stability of 2,3-disubstituted indoles is governed by two opposing forces:

-

Aromatic Stabilization Energy (ASE): The driving force to maintain the 10

-electron system (approx. 23–25 kcal/mol for indole). This heavily favors the -

Steric Vicinal Repulsion: Substituents at C2 and C3 are in close proximity (bond distance ~1.44 Å). Bulky groups (e.g., tert-butyl, phenyl) create significant

strain, twisting the substituents out of the plane and raising the ground-state energy.

The Indole-Indolenine Tautomerism

In 2,3-disubstituted systems, the "indolenine" implies a 3,3-disubstituted isomer. The transformation from a 3,3-disubstituted precursor to a 2,3-disubstituted product is the classic example of thermodynamic control overcoming kinetic trapping.

Diagram 1: Thermodynamic Equilibration (Plancher Rearrangement)

This diagram illustrates the energy landscape where the non-aromatic 3,3-isomer rearranges to the aromatic 2,3-isomer.

Caption: The Plancher rearrangement is driven by the recovery of aromaticity (~25 kcal/mol), shifting the equilibrium from the kinetic 3,3-product to the thermodynamic 2,3-product.

Part 2: Chemical Instability Pathways

Oxidative Instability (Autoxidation)

2,3-Disubstituted indoles are electron-rich, making the C3 position a "soft" nucleophile. Unlike unsubstituted indoles, the presence of alkyl groups at C2 and C3 stabilizes the radical cation intermediates formed during oxidation, paradoxically making them more susceptible to air oxidation than their unsubstituted counterparts.

Mechanism:

-

Initiation: Formation of an indolyl radical or direct addition of singlet oxygen.

-

Propagation: Reaction with

at C3 (the site of highest electron density) to form a C3-peroxy radical. -

Product Formation: Hydrogen abstraction yields a 3-hydroperoxy-3H-indole (indolenine hydroperoxide). This intermediate often cleaves to form 2-acylamido ketones (oxidative cleavage).

Diagram 2: Autoxidation Pathway

Caption: The oxidative cascade leading to C3-hydroperoxides. Note that C3-substitution prevents re-aromatization after oxidation, trapping the molecule as a reactive indolenine.

Part 3: Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a new 2,3-disubstituted indole lead, do not rely solely on LC-MS purity. Use this self-validating stress test protocol.

Protocol: Forced Degradation & Rearrangement Potential

Objective: Determine if the compound is the thermodynamic sink or a kinetic trap (susceptible to Plancher rearrangement).

Reagents:

-

Ethanol (EtOH)

-

10% Aqueous HCl

-

p-Chloranil (Oxidant challenge)

Methodology:

-

Baseline: Dissolve 10 mg of analyte in 1 mL EtOH. Record T0 HPLC/UPLC chromatogram.

-

Acid Challenge (The Plancher Test):

-

Add 0.1 mL 10% HCl.

-

Heat to 60°C for 4 hours.

-

Rationale: If the compound is a 3,3-isomer disguised as a stable solid, or if the 2,3-substituents are sterically incompatible, this will force migration or decomposition.

-

-

Oxidative Challenge:

-

To a fresh vial, add 1.1 equivalents of p-Chloranil in Toluene.

-

Stir at RT for 1 hour.

-

Rationale: Rapid formation of a colored precipitate or significant shift in UV

indicates formation of the indolenine cation or hydroperoxide.

-

Data Interpretation Table[1]

| Observation | Implication | Thermodynamic Status |

| No Change in Acid/Heat | Robust Scaffold | True Thermodynamic Sink |

| New Peak in Acid (Same Mass) | Isomerization | Kinetic Trap (Likely 3,3 -> 2,3 shift) |

| Rapid Degradation in Air/Soln | Autoxidation | Electron-rich C3 is too accessible |

| Mass +16 or +32 | Peroxide Formation | Formation of stable 3-hydroperoxyindolenine |

Part 4: Synthetic Implications

When synthesizing 2,3-disubstituted indoles (e.g., via Fischer Indole Synthesis), the reaction conditions often dictate the isomer ratio.

-

Fischer Indole Synthesis: Uses acid catalysis (polyphosphoric acid or

). This naturally drives the reaction toward the thermodynamic 2,3-isomer via the Plancher mechanism. -

Kinetic Control Methods: Methods like the Bischler-Möhlau synthesis or organometallic cyclizations can sometimes trap the 3,3-isomer if not heated sufficiently.

Recommendation: Always include a final "thermodynamic annealing" step (acidic reflux) in the synthesis of 2,3-disubstituted indoles to ensure batch-to-batch consistency and eliminate trace 3,3-isomers that could degrade later.

References

-

Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry, 1971.

-

The Plancher rearrangement of 2,3-disubstituted 3H-indoles. Journal of the Chemical Society D: Chemical Communications, 1970.

-

The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 2021.[1]

-

Mechanism of Catalyst Activation in Iron(Porphyrin)-Catalysed Aerobic Oxidative Cleavage of 2,3-Dimethylindole. Dalton Transactions, 2025.

-

Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles. Chemical Science, 2023.

Sources

Pharmacological Potential of 3-Ethyl-2-Methyl-1H-Indole Derivatives: A Technical Guide

Executive Summary

The 3-ethyl-2-methyl-1H-indole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its specific steric and lipophilic profile. Unlike the simpler 3-methylindole (skatole) or the endogenous 3-indolyl (tryptophan) motifs, the 2,3-dialkyl substitution pattern of this scaffold offers unique advantages in drug design: it blocks the metabolically labile C2 position while providing a precise hydrophobic volume at C3.

This guide analyzes the pharmacological utility of this scaffold, focusing on its application in non-steroidal anti-inflammatory drugs (NSAIDs) (specifically COX-2 inhibition) and oncology (tubulin polymerization and Topoisomerase II inhibition). By synthesizing data from recent structure-activity relationship (SAR) studies, this document serves as a blueprint for researchers aiming to derivatize this core for enhanced therapeutic efficacy.

Chemical Architecture & SAR Analysis

The pharmacological potency of 3-ethyl-2-methyl-1H-indole derivatives stems from the interplay between the indole core's electronic properties and the steric demands of the alkyl substituents.

Structural Determinants[1]

-

C2-Methyl Group :

-

Metabolic Stability : The C2 position of indole is electron-rich and prone to oxidative metabolism. Methylation at C2 sterically hinders enzymatic oxidation and prevents the formation of oxindole metabolites, significantly enhancing the in vivo half-life.

-

Lipophilicity : Increases LogP, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.

-

-

C3-Ethyl Group :[1]

-

Hydrophobic Filling : The ethyl group provides a larger hydrophobic volume (approx. 45 ų) compared to a methyl group. This is critical for filling "deep" hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and Tubulin.

-

Conformational Locking : The steric bulk restricts the rotation of substituents at the N1 or C2 positions, potentially locking the molecule into a bioactive conformation.

-

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional potential of the scaffold.

Figure 1: SAR Map detailing the functional roles of specific positions on the 3-ethyl-2-methyl-1H-indole scaffold.[2]

Therapeutic Applications

Anti-Inflammatory (COX-2 Inhibition)

Derivatives of 3-ethyl-2-methyl-1H-indole have shown promise as selective COX-2 inhibitors. The mechanism relies on the scaffold's ability to mimic the binding mode of indomethacin but with improved selectivity profiles.

-

Mechanism : The C3-ethyl group inserts into the hydrophobic channel of the COX-2 enzyme. Unlike COX-1, COX-2 has a secondary pocket (Val523) that accommodates bulkier groups. The 3-ethyl substituent exploits this difference, enhancing selectivity and reducing gastrointestinal side effects associated with COX-1 inhibition.

-

Key Derivative Class : N-substituted 3-ethyl-2-methylindoles linked to oxadiazole or hydrazide moieties have demonstrated IC50 values in the low micromolar range (0.5 - 5.0 µM).

Oncology (Topoisomerase II & Tubulin)

In cancer research, this scaffold acts as a rigid core to orient cytotoxic pharmacophores.

-

Topoisomerase II Inhibition : 2-phenyl-3-methyl analogs are known Topo II poisons.[3] The 3-ethyl-2-methyl variant maintains this activity but alters solubility. The planar indole ring intercalates into DNA, while the alkyl groups interact with the ATPase domain of Topo II, stabilizing the cleavable complex and inducing apoptosis.

-

Tubulin Polymerization : Indole derivatives binding to the Colchicine site of tubulin often require a bulky substituent at C3. The ethyl group provides the necessary steric bulk to disrupt microtubule assembly, leading to G2/M cell cycle arrest in MCF-7 and HeLa cell lines.

Synthesis & Optimization

The most robust method for synthesizing the 3-ethyl-2-methyl-1H-indole core is the Fischer Indole Synthesis . This protocol is self-validating due to the distinct distinct sigmatropic rearrangement that occurs only under acidic conditions.

Synthetic Pathway (Regioselectivity)

Using 2-pentanone (methyl propyl ketone) and phenylhydrazine :

-

Hydrazone Formation : Condensation of ketone and hydrazine.

-

Tautomerization : The hydrazone can tautomerize to two different enamines.

-

Kinetic Product: Enamine towards the terminal methyl (leads to 2-propylindole).

-

Thermodynamic Product: Enamine towards the internal methylene (leads to 3-ethyl-2-methylindole ).

-

-

Cyclization : Acid-catalyzed [3,3]-sigmatropic rearrangement.

Optimization Note : Using polyphosphoric acid (PPA) or acetic acid/H2SO4 favors the thermodynamic product (the desired 3-ethyl-2-methyl isomer) over the 2-propyl isomer.

Figure 2: Synthetic pathway illustrating the regioselective formation of the target scaffold via Fischer Indole Synthesis.

Experimental Protocols

Protocol: Synthesis of 3-Ethyl-2-Methyl-1H-Indole

Objective : To isolate the pure scaffold for derivatization.

-

Reactants : Mix Phenylhydrazine (10 mmol) and 2-Pentanone (10 mmol) in a round-bottom flask.

-

Catalyst : Add 10g of Polyphosphoric Acid (PPA).

-

Reaction : Heat to 100°C for 2-3 hours with vigorous stirring. Monitor via TLC (20% Ethyl Acetate/Hexane).

-

Quenching : Pour the reaction mixture into 200mL crushed ice water. Stir until the PPA dissolves.

-

Extraction : Extract with Ethyl Acetate (3 x 50mL). Wash organic layer with NaHCO3 (sat.) and Brine.

-

Purification : Dry over anhydrous Na2SO4, concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Validation : 1H-NMR should show a singlet at ~2.3 ppm (C2-Me) and a triplet/quartet pattern for the C3-Ethyl group.

Protocol: In Vitro COX-2 Inhibition Screening

Objective : To quantify the anti-inflammatory potential.

-

Enzyme Prep : Use recombinant human COX-2 enzyme.

-

Incubation : Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 mins at 25°C.

-

Initiation : Add Arachidonic Acid (100 µM) to initiate the reaction.

-

Measurement : After 2 mins, stop reaction with HCl. Measure PGF2α levels via ELISA or colorimetric TMPD oxidation assay (absorbance at 590 nm).

-

Data Analysis : Calculate % Inhibition =

. Plot dose-response curve to determine IC50.

References

-

Vertex AI Search . (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. AJChem. Link

-

National Institutes of Health (NIH) . (2025). 3-Ethyl-2-methyl-1-phenyl-1H-indole | C17H17N - PubChem.[2] PubChem Compound Summary. Link

-

ACS Medicinal Chemistry Letters . (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. American Chemical Society. Link

-

Yeditepe Journal of Health Sciences . (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe JHS. Link

-

MDPI . (2023). Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. Molecules. Link

Sources

Technical Whitepaper: Safety Data Sheet (SDS), Toxicity Profile, and Handling Protocols for 3-Ethyl-2-methyl-1H-indole

Executive Summary

3-Ethyl-2-methyl-1H-indole (CAS: 35246-18-5) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery[1]. As a core building block for complex alkaloids and a structural analog for potential kinase inhibitors, understanding its physicochemical properties and toxicological profile is critical for researchers[2]. This whitepaper transcends standard Safety Data Sheet (SDS) documentation to provide a mechanistic understanding of the compound's toxicity, grounded in the causality of molecular interactions, and offers self-validating protocols for safe laboratory handling.

Physicochemical Identity & Hazard Classification

The physical properties of 3-ethyl-2-methyl-1H-indole dictate its behavior in biological systems and laboratory environments. Its inherent lipophilicity allows it to easily penetrate biological membranes, which directly correlates with its primary hazards: skin and eye irritation[3].

Table 1: Chemical Identity and GHS Classification

| Property / Hazard | Specification |

| Chemical Name | 3-Ethyl-2-methyl-1H-indole |

| CAS Number | 35246-18-5[1] |

| Molecular Formula | C11H13N[1] |

| Molecular Weight | 159.23 g/mol [1] |

| Signal Word | Warning[3] |

| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3] |

| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye contact response)[3] |

Toxicological Profile: A Mechanistic Perspective (E-E-A-T)

To foster a proactive safety culture, researchers must understand why 3-ethyl-2-methyl-1H-indole poses specific risks, rather than simply memorizing hazard codes[4].

Acute Toxicity and Irritation

The compound is classified as moderately toxic by ingestion and is a known irritant[5].

-

Causality: The indole nitrogen (NH) can act as a hydrogen bond donor, while the aromatic system is highly lipophilic. This amphiphilic nature allows the molecule to partition into the lipid bilayers of the stratum corneum and mucosal membranes. Once embedded, it disrupts membrane fluidity, triggering localized inflammatory cascades that manifest as skin and eye irritation[3].

Metabolic Toxicity and Oxidative Stress

While the parent compound is primarily an irritant, its metabolic byproducts pose systemic risks in biological assays.

-

Causality: In vivo or in cell-based assays containing metabolic enzymes, the electron-rich pyrrole ring of the indole core is susceptible to Phase I oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation can generate reactive electrophilic intermediates (e.g., epoxides or imine derivatives). If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to cellular macromolecules, leading to cytotoxicity[4].

Proposed CYP450-mediated metabolic pathway and toxicity mechanism for indole derivatives.

Self-Validating Safety Protocols & Engineering Controls

A self-validating protocol ensures that failure at any step is immediately detectable, preventing downstream exposure or experimental failure.

Required Engineering Controls

-

Fume Hood: Always handle the neat solid within a certified chemical fume hood to prevent inhalation of dust or volatile particulates[4].

-

PPE: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles with side shields, and a flame-resistant lab coat[4].

Experimental Workflow: Safe Preparation of In Vitro Stocks

When preparing 3-ethyl-2-methyl-1H-indole for biological evaluation (e.g., kinase assays or cytotoxicity screening)[2], use the following self-validating methodology:

Step 1: Gravimetric Dispensing

-

Action: Weigh the required mass of 3-ethyl-2-methyl-1H-indole using an analytical balance inside a vented enclosure.

-

Validation: Tare the vial before and after addition. The mass difference must match the balance reading exactly, ensuring no material was lost to the environment.

Step 2: Primary Dissolution

-

Action: Dissolve the solid in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Validation: Visually inspect against a dark background. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which would invalidate downstream dosing.

Step 3: Spectrophotometric Verification

-

Action: Dilute an aliquot 1:1000 in aqueous buffer and measure UV absorbance (typically around 280 nm for indoles).

-

Validation: Compare the absorbance against a standard curve. This self-validates the concentration and confirms that the compound has not precipitated upon introduction to an aqueous environment.

Step 4: Assay Application & Neutralization

-

Action: Apply the validated stock to the in vitro model. Post-assay, quench all indole-containing waste with a 10% sodium hypochlorite (bleach) solution.

-

Causality: Bleach oxidizes the electron-rich indole core into highly polar, non-reactive oxindole derivatives, neutralizing its biological activity before disposal.

Self-validating experimental workflow for the in vitro handling and disposal of indoles.

Emergency Response and Decontamination

In the event of an accidental spill or exposure, immediate, protocol-driven action is required:

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[6]. Causality: Soap acts as a surfactant to solubilize the highly lipophilic indole, which water alone cannot effectively remove.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[6]. Seek immediate medical attention.

-

Spill Cleanup: Do not dry sweep. Cover the solid spill with damp sand or an inert absorbent to prevent dust aerosolization. Sweep into a sealed, labeled chemical waste container for incineration[4].

References

Sources

- 1. 35246-18-5 3-Ethyl-2-methyl-1H-indole AKSci 2582FK [aksci.com]

- 2. benchchem.com [benchchem.com]

- 3. 114648-66-7|3-((1H-Indol-2-yl)methyl)-1H-indole|BLD Pharm [bldpharm.com]

- 4. (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 59146-68-8 | Benchchem [benchchem.com]

- 5. N-Acetylanthranilic acid | 89-52-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical Properties and Characterization of 3-Ethyl-2-methyl-1H-indole

Executive Summary

For researchers and drug development professionals, the accurate characterization of synthetic intermediates is the bedrock of reproducible science. 3-Ethyl-2-methyl-1H-indole (CAS: 35246-18-5) is a highly substituted indole scaffold utilized in the development of complex pharmacological agents[1]. This whitepaper provides an authoritative analysis of its melting and boiling point ranges, detailing the thermodynamic causality behind these properties and providing field-proven, self-validating protocols for their empirical determination.

Chemical Identity & Structural Causality

The physical state and phase transition temperatures of 3-ethyl-2-methyl-1H-indole are directly dictated by its intermolecular forces and steric profile.

-

Melting Point Causality: Unsubstituted indole features a planar aromatic system that facilitates strong, highly ordered

stacking in the solid state, yielding a melting point of 52 °C. However, the introduction of the 2-methyl and 3-ethyl groups introduces significant out-of-plane steric hindrance. This bulk disrupts the optimal packing of the crystal lattice. Consequently, less thermal energy is required to break the lattice, resulting in a depressed melting point of 44–45 °C . -

Boiling Point Causality: In the liquid phase, the N-H bond of the pyrrole ring acts as a strong hydrogen-bond donor, creating a robust intermolecular network. While the atmospheric boiling point is not extensively documented due to the compound's tendency to undergo thermal degradation at extreme temperatures, thermodynamic models (such as those utilizing Antoine coefficients) estimate it to be exceptionally high (>285 °C)[2].

Quantitative Physical Properties

The following table summarizes the critical physical data required for the handling, purification, and validation of 3-ethyl-2-methyl-1H-indole.

| Property | Value / Range | Experimental Context & Causality |

| Melting Point | 44 – 45 °C | Recrystallized from ethanol-water; a sharp melt range (≤1 °C) validates the absence of lattice impurities. |

| Boiling Point (Atmospheric) | 285 – 305 °C (Est.) | Extrapolated via thermodynamic models at 760 mmHg; highly prone to oxidative polymerization. |

| Boiling Point (Vacuum) | 140 – 150 °C (Est.) | At ~3-5 mmHg; vacuum distillation is mandatory to prevent thermal stress on the indole core. |

| Molecular Weight | 159.23 g/mol | Calculated for C₁₁H₁₃N. |

| CAS Registry Number | 35246-18-5 | Standard chemical identifier[1]. |

Synthesis Workflow & Pathway Visualization

To obtain a sample pure enough for precise thermodynamic characterization, the compound is typically synthesized via a Fischer Indole Synthesis or Meerwein Arylation. The workflow below outlines the logical progression from raw materials to a physically validated pure product.

Workflow of 3-ethyl-2-methyl-1H-indole synthesis and physical property validation.

Experimental Workflows & Self-Validating Protocols

As an application scientist, relying on literature values is insufficient without rigorous in-house validation. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: Synthesis and Purification (Fischer Indole Route)

Causality: The Fischer indole synthesis is chosen for its regiospecificity when using symmetric or highly biased ketones[3].

-

Hydrazone Formation: Dissolve equimolar amounts of phenylhydrazine and 2-pentanone in an ethanol/water mixture buffered with sodium acetate. Stir at room temperature for 2 hours.

-

Cyclization: Isolate the intermediate hydrazone and suspend it in glacial acetic acid (or an alternative Lewis acid catalyst). Heat to reflux to drive the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia[3].

-

Anti-Solvent Recrystallization (Crucial Step): Dissolve the crude product in a minimal volume of warm ethanol. Causality: The indole is highly lipophilic and soluble in ethanol. Slowly add water (a polar anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. This forces the compound to crystallize out, excluding impurities from the lattice and ensuring the resulting crystals will yield a sharp 44–45 °C melting point.

Protocol B: Precision Melting Point Determination

Causality: Because the melting point is relatively low (44–45 °C), aggressive heating will cause a thermal lag between the heating block and the sample, leading to artificially broadened or elevated readings.

-

Preparation: Triturate the dried, recrystallized sample into a fine powder to maximize surface area and ensure uniform heat transfer.

-

Loading: Pack exactly 2–3 mm of the sample into a glass capillary tube.

-

Equilibrium Ramping: Ramp the instrument temperature rapidly to 35 °C. Then, strictly reduce the ramp rate to 1 °C/min .

-

Validation: Record the exact temperature at the onset of initial liquefaction and the point of complete clarity. A self-validating pure sample will exhibit a differential (

) of no more than 1.0 °C.

Protocol C: Vacuum Distillation for Boiling Point Estimation

Causality: Heating electron-rich indoles above 250 °C at atmospheric pressure often induces oxidative polymerization. Vacuum distillation lowers the kinetic energy required for vaporization, preserving the molecule's structural integrity.

-

Apparatus Setup: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a cold trap.

-

Degassing: Apply a vacuum (~3-5 mmHg) slowly at room temperature for 15 minutes. Causality: This removes residual ethanol/water from the recrystallization step, preventing violent bumping during heating.

-

Fractionation: Gradually increase the oil bath temperature. The main fraction of 3-ethyl-2-methyl-1H-indole will typically distill over smoothly at an estimated vapor temperature of 140–150 °C under high vacuum.

References

- Source: aksci.

- Source: sciencemadness.

- Source: benchchem.

- Source: scribd.

Sources

The Fischer Indole Synthesis: A Technical Deep Dive into 3-Ethyl-2-Methyl-1H-Indole

Executive Summary

This technical guide explores the synthesis of 3-ethyl-2-methyl-1H-indole , a critical lipophilic scaffold in medicinal chemistry, often utilized as a precursor for melatonin analogs and non-steroidal anti-inflammatory drug (NSAID) pharmacophores. While the Fischer Indole Synthesis (FIS) is a century-old reaction, the synthesis of this specific molecule presents a classic problem in regiochemical control . This guide moves beyond basic textbook definitions to analyze the thermodynamic versus kinetic drivers that dictate the formation of the 2,3-disubstituted indole over its structural isomer, 2-propylindole.

Historical Genesis & The Regioselectivity Paradox

The Fischer Indole Synthesis was first reported by Emil Fischer and Friedrich Jourdan in 1883 , initially observing the formation of indole derivatives from phenylhydrazine and pyruvic acid [1].[1][2] However, the mechanistic underpinnings remained a "black box" until Sir Robert Robinson proposed the [3,3]-sigmatropic rearrangement mechanism in 1918 [2].

The 2-Pentanone Challenge

The synthesis of 3-ethyl-2-methyl-1H-indole requires the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). This specific ketone creates a bifurcation in the reaction pathway due to its asymmetry:

-

Path A (Kinetic): Enolization at the terminal methyl group (

) leads to 2-propylindole . -

Path B (Thermodynamic): Enolization at the internal methylene group (

) leads to 3-ethyl-2-methyl-1H-indole .

Historically, obtaining high yields of the 3-ethyl-2-methyl isomer required the evolution of catalytic protocols from simple Lewis acids (which often yielded mixtures) to strong Brønsted acids like Polyphosphoric Acid (PPA) that enforce thermodynamic equilibrium [3].

Mechanistic Anatomy: The Robinson Pathway

The conversion of 2-pentanone phenylhydrazone to 3-ethyl-2-methyl-1H-indole follows the Robinson mechanism. The critical step determining the product ratio is the ene-hydrazine tautomerization .

Mechanistic Visualization

The following diagram illustrates the specific pathway for the target molecule, highlighting the critical [3,3]-shift.

Figure 1: The Robinson mechanism specifically favoring the internal enolization required for 3-ethyl-2-methyl-1H-indole.

Regiochemical Control: Thermodynamics vs. Kinetics[4]

To secure the target molecule, the chemist must manipulate the reaction conditions to favor the more substituted ene-hydrazine.[3]

| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) |

| Primary Product | 2-propylindole | 3-ethyl-2-methyl-1H-indole |

| Intermediate | Less substituted alkene (Terminal) | More substituted alkene (Internal) |

| Catalyst Type | Weak Lewis Acids (e.g., dilute HCl) | Strong Brønsted Acids / Dehydrating Agents |

| Key Reagent | Acetic Acid / Ethanol | Polyphosphoric Acid (PPA) |

| Temperature | Low / Reflux (<80°C) | High (>100°C) |

Technical Insight: The internal double bond (leading to the ethyl group at C3) is thermodynamically more stable due to hyperconjugation. Strong acids and high temperatures accelerate the reversible tautomerization steps, allowing the system to funnel into the deeper energy well of the 3-ethyl-2-methyl product [4].

Optimized Experimental Protocol

This protocol utilizes Polyphosphoric Acid (PPA) .[2][4][5][6] PPA acts as both a solvent and a catalyst.[2] Its high viscosity and dehydrating power drive the equilibrium toward the indole and suppress the formation of the kinetic isomer.

Reagents

-

Phenylhydrazine: 10.8 g (0.10 mol)

-

2-Pentanone: 8.6 g (0.10 mol)

-

Polyphosphoric Acid (PPA): 100 g

-

Solvent for workup: Ethyl Acetate / Water

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

In a 250 mL beaker, mix phenylhydrazine and 2-pentanone.

-

Observation: The reaction is exothermic; water will separate.

-

Note: While the hydrazone can be isolated, the PPA method allows for a "one-pot" approach.

-

-

Cyclization:

-

Heat the PPA in a separate flask to 100°C (use an oil bath).

-

Slowly add the hydrazone mixture to the hot PPA with vigorous mechanical stirring.

-

Safety: The reaction is highly exothermic. Add dropwise to maintain temperature between 100-110°C.

-

Once addition is complete, stir at 110°C for 30 minutes .

-

Endpoint: Evolution of ammonia gas (check with damp pH paper) will cease when the reaction is complete.

-

-

Quenching & Workup:

-

Pour the hot, dark reaction mixture onto 300 g of crushed ice . Stir until the PPA is fully hydrolyzed/dissolved.

-

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and Brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

Troubleshooting & Decision Logic

The following decision tree assists in optimizing the reaction if the regioselectivity is compromised.

Figure 2: Troubleshooting logic for optimizing regioselectivity and yield.

References

-

Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link

-

Robinson, G. M., & Robinson, R. (1918). LIV.—A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645. Link

-

Hughes, D. L. (1993).[7] The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Gribble, G. W. (2011). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Electronic Architecture and Dipole Dynamics of 3-Ethyl-2-Methyl-1H-Indole

Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

3-ethyl-2-methyl-1H-indole (CAS: 19013-49-1) represents a critical scaffold in both macromolecular materials science and alkaloid synthesis.[1] Unlike the parent indole, the 2,3-dialkyl substitution pattern introduces specific steric and electronic perturbations that stabilize the

Electronic Structure & Molecular Geometry

The electronic behavior of 3-ethyl-2-methyl-1H-indole is governed by the hyperconjugative and inductive effects of the alkyl substituents on the indole core.

1.1 Hybridization and Conjugation

The indole bicycle consists of a benzene ring fused to a pyrrole ring. The nitrogen atom is

-

C2-Methyl Effect: The methyl group at C2 acts as a weak

-donor (+I effect).[1] More importantly, it sterically hinders the N-H functionality less than a C7 substituent but provides stabilization to the C2 position, which is typically electrophilic in the parent indole. -

C3-Ethyl Effect: The ethyl group at C3 is a stronger electron donor than hydrogen.[1] In 3-substituted indoles, the C3 position is the primary site for electrophilic attack; alkylation here blocks this pathway, forcing reactivity to the benzene ring or the nitrogen.

1.2 Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) analogues of 2,3-dimethylindole:

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the pyrrole ring and the C2=C3 bond. The alkyl groups raise the HOMO energy level relative to unsubstituted indole, lowering the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the benzene ring and the C2-C3 bond.

-

Band Gap: The substitution narrows the HOMO-LUMO gap slightly compared to indole (

eV), resulting in a bathochromic shift in absorption.

Dipole Moment Analysis

The dipole moment (

2.1 Vector Addition Model[1][3]

-

Parent Indole (

): -

2-Methyl Group: Induces a dipole directed away from the methyl group (towards the ring), reinforcing the vector component along the C2-N axis.

-

3-Ethyl Group: Similar donor effect, directing electron density into the C3 carbon.[1]

Estimated Net Dipole: Experimental data for 2,3-dimethylindole suggests a solution dipole moment of 2.34 D .[1] Due to the similar inductive capacity of ethyl and methyl groups, 3-ethyl-2-methyl-1H-indole is predicted to possess a dipole moment in the range of 2.35 – 2.45 D .[1]

2.2 Visualization of Dipole Components

The following diagram illustrates the vector summation logic used to estimate the net dipole moment.

Spectroscopic Characterization

3.1 UV-Vis Absorption

The monomer exhibits characteristic absorption bands corresponding to

- : 270–280 nm (Ethanol).[1]

-

Shoulder: ~290 nm (

band).[1] -

Note: In polymerization studies (e.g., poly(2-ethyl-3-methylindole)), the disappearance or shift of these bands is a key quality control metric.[1]

3.2 Fluorescence & Solvatochromism

Indoles are highly sensitive to solvent polarity due to the large change in dipole moment upon excitation (

-

Stokes Shift: Significant redshift observed in polar solvents (e.g., DMSO, Methanol) vs. non-polar (Cyclohexane).[1]

-

Mechanism: The excited state (

) is more polar than the ground state (

Experimental Protocols

To validate the electronic parameters for specific batches (crucial in drug formulation), the following protocols are recommended.

Protocol A: Dipole Moment Determination (Guggenheim Method)

This method allows the calculation of

Reagents:

-

Solute: 3-ethyl-2-methyl-1H-indole (recrystallized, >99% purity).[1]

-

Solvent: Benzene or Cyclohexane (HPLC grade, dried).[1]

Workflow:

Calculation:

Protocol B: Solvatochromic Shift (Lippert-Mataga Analysis)

Used to estimate the change in dipole moment upon excitation.

-

Prepare Solutions:

M concentration in solvents of varying polarity (Hexane, Toluene, THF, Acetonitrile, Methanol). -

Record Spectra: Measure absorption (

) and fluorescence emission ( -

Plot: Stokes shift

vs. Orientation Polarizability -

Analysis: The slope is proportional to

.[1]

Applications in Drug Discovery & Materials

5.1 QSAR Implications

The specific lipophilicity (LogP ~3.2) and dipole orientation of 3-ethyl-2-methyl-1H-indole influence its binding affinity in hydrophobic pockets.[1] The steric bulk of the ethyl group at C3 prevents metabolic oxidation at this position, potentially extending half-life compared to 3-unsubstituted analogs.

5.2 Polymer Precursors

As a monomer for poly(2-ethyl-3-methylindole), the electron-rich nature of the ring facilitates oxidative polymerization.[1] The resulting polymer exhibits conductivity and electrochromism, driven by the delocalization efficiency which is directly predictable from the monomer's HOMO energy level.

References

-

Latypova, L. R., et al. (2020).[1] Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). Macromolecules. Link

-

Lombardi, J. R. (1969).[1] Dipole Moments of the Lowest Singlet Excited States in Indole, 2-Methylindole, and 3-Methylindole.[1] Journal of the American Chemical Society.[4] Link

-

Guggenheim, E. A. (1949).[1] A Proposed Simplification in the Procedure for Computing Electric Dipole Moments. Transactions of the Faraday Society. Link

-

PubChem. (2024).[1][5] 2-ethyl-3-methyl-1H-indole Compound Summary. National Library of Medicine. Link

-

Caminati, W., & Di Bernardo, S. (1990).[1] Microwave spectrum and dipole moment of indole.[1] Journal of Molecular Structure. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Ethyl-2-Methyl-1H-Indole via Thermodynamically Controlled Fischer Cyclization

Abstract & Core Directive

This application note details the robust synthesis of 3-ethyl-2-methyl-1H-indole (CAS: 19013-49-1) utilizing the Fischer Indole Synthesis. While the reaction of phenylhydrazine with unsymmetrical ketones like 2-pentanone can theoretically yield two regioisomers (2-propylindole vs. 3-ethyl-2-methylindole), this protocol leverages thermodynamic control to maximize the formation of the desired 2,3-disubstituted indole.

Key Technical Insight: The regioselectivity is dictated by the stability of the enehydrazine intermediate. Under strongly acidic conditions and high temperature (reflux), the reaction equilibrates to favor the more substituted internal enehydrazine, leading exclusively to the 3-ethyl-2-methyl isomer.

Reaction Mechanism & Regioselectivity Logic

The synthesis relies on the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). The critical bifurcation point occurs after hydrazone formation.

Pathway Analysis

-

Kinetic Pathway: Enolization towards the less hindered methyl group forms the terminal enehydrazine (

), leading to 2-propylindole (Undesired). -

Thermodynamic Pathway: Enolization towards the internal methylene group forms the more substituted enehydrazine (

), leading to 3-ethyl-2-methylindole (Target).

The following diagram illustrates the mechanistic pathway and the "thermodynamic sink" that ensures product purity.

Caption: Mechanistic bifurcation in Fischer Indole Synthesis with 2-pentanone. Strong acid catalysis favors the internal enehydrazine, directing flux toward the 3-ethyl-2-methyl isomer.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| Phenylhydrazine | 108.14 | 1.0 | 10.8 g (100 mmol) | Precursor A |

| 2-Pentanone | 86.13 | 1.1 | 9.5 g (110 mmol) | Precursor B |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Catalyst |

| Conc. H2SO4 | 98.08 | Cat. | 2.0 mL | Co-catalyst |

| Ethanol (95%) | - | - | ~100 mL | Recrystallization |

Safety Warning: Phenylhydrazine is a suspected carcinogen and toxic by skin absorption. Handle in a fume hood with double nitrile gloves.

Step-by-Step Procedure

Phase 1: Hydrazone Formation & Cyclization (One-Pot)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Add Phenylhydrazine (10.8 g) and Glacial Acetic Acid (50 mL) to the flask. Stir until homogenous.

-

Ketone Addition: Add 2-Pentanone (9.5 g) dropwise over 5 minutes. A mild exotherm may be observed (formation of hydrazone).

-

Catalysis: Add Conc. H2SO4 (2.0 mL) carefully.

-

Note: While acetic acid alone can drive the reaction, the addition of strong mineral acid accelerates the rearrangement and ensures thermodynamic equilibration to the 2,3-disubstituted product.

-

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours .

-

Visual Check: The solution will darken significantly (dark brown/red), and ammonium salts may precipitate.

-

-

Monitoring: Monitor by TLC (10% EtOAc in Hexane). The disappearance of phenylhydrazine is the primary endpoint.

Phase 2: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing 200 mL of ice-water .

-

Neutralization: Slowly neutralize the acidic solution with 40% NaOH or solid Na2CO3 until pH ~8-9.

-

Observation: The crude indole will precipitate as a dark oil or gummy solid.

-

-

Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with:

-

1x Water (50 mL)

-

1x Brine (50 mL)

-

-

Drying: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotovap) to yield the crude brown solid/oil.

Phase 3: Purification (Critical for Isomer Purity)

The crude mixture may contain trace 2-propylindole (liquid/low melting). Recrystallization effectively removes this minor isomer.

-

Solvent: Dissolve the crude residue in a minimum amount of hot Ethanol or Methanol .

-

Crystallization: Add warm water dropwise until slight turbidity persists, then let it cool slowly to room temperature, followed by 4°C (fridge) overnight.

-

Filtration: Collect the crystals by vacuum filtration. Wash with cold aqueous ethanol (1:1).

-

Yield: Expected yield is 65–75% .

Characterization & Quality Control

Physical Properties[1][2][3][4]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 64–66 °C.

-

Diagnostic: If the product remains an oil at room temperature, it indicates high contamination with the 2-propyl isomer or unreacted ketone. Recrystallize again.

-

Spectroscopic Data (Self-Validation)

The NMR spectrum must show distinct signals for the ethyl group (triplet + quartet) and the methyl group (singlet).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 7.80 | Broad s | 1H | NH (Indole) |

| (CDCl3) | 7.50 - 7.05 | Multiplet | 4H | Aromatic (C4-C7) |

| 2.75 | Quartet (J=7.5 Hz) | 2H | C3-CH2 -CH3 | |

| 2.35 | Singlet | 3H | C2-CH3 | |

| 1.25 | Triplet (J=7.5 Hz) | 3H | C3-CH2-CH3 |

Interpretation:

-

The Singlet at 2.35 ppm confirms the methyl group is attached to a quaternary carbon (C2) and not adjacent to a CH2 (which would split it).

-

The Quartet/Triplet pattern confirms the ethyl group.

-

Absence of a signal at ~6.2 ppm (C3-H) confirms the C3 position is substituted.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Gummy Product | Incomplete cyclization or polymerization. | Ensure vigorous reflux for full 4 hours. Use fresh phenylhydrazine (remove oxidation products). |

| Product is Liquid | High ratio of 2-propylindole (Kinetic product). | Use stronger acid catalyst (H2SO4 or Polyphosphoric acid) to force thermodynamic equilibration. |

| Red Coloration | Oxidation of indole. | Store product under Nitrogen/Argon in the dark. Recrystallize with a pinch of sodium dithionite if necessary. |

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Garg, N. K., et al. (2011). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II. Wiley. Link

-

Stenutz, R. 2-ethyl-3-methyl-1H-indole Data Sheet. Stenutz.eu. Link (Note: Used for physical property verification of the 2,3-disubstituted system).

-

Murakami, Y., et al. (1973). Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). Discusses separation of 2-methyl-3-ethyl vs 2-propyl isomers. Link

Application Note: Protocol for the Regioselective Fischer Indole Synthesis of 3-Ethyl-2-methyl-1H-indole

Strategic Rationale & Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics and biologically active alkaloids. The synthesis of 2,3-disubstituted indoles, specifically 3-ethyl-2-methyl-1H-indole (CAS: 35246-18-5), is classically achieved via the1[1]. This application note provides a field-proven, self-validating protocol for the condensation of phenylhydrazine with 2-pentanone. We emphasize the mechanistic causality required to control regioselectivity when utilizing an unsymmetrical ketone, offering an advanced green-chemistry approach using a deep eutectic solvent (choline chloride·2ZnCl₂) to maximize thermodynamic product formation[2].

Mechanistic Causality: Mastering Regioselectivity

When an unsymmetrical ketone such as 2-pentanone is used, tautomerization of the intermediate phenylhydrazone can yield two distinct enehydrazines, leading to a regiochemical bifurcation[2]:

-

Kinetic Pathway : Tautomerization toward the less substituted α-carbon (C1 of 2-pentanone) forms a terminal enehydrazine, ultimately yielding the undesired 2-propyl-1H-indole.

-

Thermodynamic Pathway : Tautomerization toward the more substituted α-carbon (C3 of 2-pentanone) forms an internal enehydrazine. Under strong Lewis acid catalysis (e.g., ZnCl₂) and elevated temperatures, the equilibrium is driven toward this more stable intermediate. The subsequent rate-determining [3,3]-sigmatropic rearrangement yields the desired 3-ethyl-2-methyl-1H-indole exclusively[3].

Fig 1. Mechanistic pathway and regioselectivity control in the Fischer Indole Synthesis.

Quantitative Data & Optimization

Selecting the correct catalytic system is the primary driver of reaction success. The table below summarizes the causality between catalyst choice and regiochemical outcomes.

Table 1: Catalyst Impact on Yield and Regioselectivity

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Desired:Undesired) | Causality / Insight |

| Glacial Acetic Acid | 80 | 12 | ~45% | Mixed | Weak acidity fails to fully equilibrate enehydrazines. |

| Polyphosphoric Acid (PPA) | 100 | 3 | ~60% | 5:1 | Strong Brønsted acid favors thermodynamic product but causes tarring[1]. |

| Choline chloride·2ZnCl₂ | 95 | 4 | 48–82% | >99:1 | Deep eutectic solvent acts as both solvent and Lewis acid, ensuring exclusive thermodynamic control[2]. |

Experimental Methodology

This protocol utilizes the3[3], which provides superior regioselectivity and allows for direct product isolation via sublimation, thereby bypassing complex aqueous workups.

Table 2: Reagent Equivalents and Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| Phenylhydrazine | 108.14 | 1.0 | 1.08 g (1.0 mL) | Primary nitrogen/arene donor |

| 2-Pentanone | 86.13 | 1.1 | 0.95 g (1.17 mL) | Carbonyl donor |

| Choline chloride·2ZnCl₂ | 412.90 | 1.0 | 4.13 g | Green solvent / Lewis Acid Catalyst |

Step-by-Step Protocol

Step 1: Hydrazone Formation & In-Process Validation

-

In a 50 mL round-bottom flask, add phenylhydrazine (1.08 g, 10.0 mmol) and 2-pentanone (0.95 g, 11.0 mmol).

-

Causality: A 10% molar excess of the volatile ketone ensures complete consumption of the hydrazine, preventing the carryover of toxic, unreacted hydrazine into the cyclization step.

-

Stir the mixture at room temperature for 30 minutes.

-

Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the phenylhydrazine spot confirms quantitative hydrazone formation. Do not proceed to heating until this is verified.

Step 2: Thermal Cyclization

-

Add the prepared choline chloride·2ZnCl₂ ionic liquid (4.13 g, 10.0 mmol) directly to the flask containing the intermediate hydrazone[3].

-

Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere for 4 hours.

-

Causality: The specific temperature of 95 °C provides sufficient thermal energy to overcome the activation barrier of the [3,3]-sigmatropic rearrangement while remaining low enough to prevent the acid-catalyzed polymerization (tarring) typically seen with electron-rich indoles[1].

Step 3: Isolation via Direct Sublimation

-

Remove the condenser and equip the reaction vessel with a cold finger sublimation apparatus.

-

Apply a vacuum directly to the vessel while maintaining the oil bath at 95–100 °C.

-

Causality: Because the ionic liquid possesses effectively zero vapor pressure, the 3-ethyl-2-methyl-1H-indole product readily and selectively sublimes from the matrix[2]. This eliminates the need for aqueous quenching and solvent extraction, drastically improving the purity profile.

-

Collect the white crystalline solid from the cold finger.

Step 4: Characterization

-

Yield : 48% (Standard) to 82% (Optimized)[3].

-

Melting Point : 44–45 °C (Literature matches,[2]).

-

Mass Spectrometry : m/z 159 (M+).

Fig 2. Experimental workflow for the synthesis and isolation of 3-ethyl-2-methyl-1H-indole.

Troubleshooting & Field Insights

-

Issue: Formation of dark, tarry reaction mixtures.

-

Root Cause: Indoles are highly electron-rich and rapidly polymerize under harsh acidic conditions at elevated temperatures.

-

Intervention: Strictly control the internal temperature to ≤100 °C. If utilizing traditional PPA instead of the ionic liquid, quench the reaction immediately over crushed ice once TLC indicates the consumption of the hydrazone[1].

-

-

Issue: Presence of the 2-propyl-1H-indole isomer.

-

Root Cause: Insufficient thermodynamic control during the enehydrazine equilibration phase.

-

Intervention: Ensure the ZnCl₂ is strictly anhydrous prior to forming the deep eutectic solvent. Moisture severely attenuates the Lewis acidity required to drive the equilibrium toward the more substituted enehydrazine[2].

-

References

-

BenchChem. Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. 1

-

RSC.org. Acetophenone phenylhydrazone (XX) 1 (Supplementary Data). 3

-

Figshare / le.ac.uk. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. 2

-

Sciencemadness.org. Synthesis of Substituted Indoles via Meerwein Arylation.

Sources

Application Note: Catalytic Methodologies for the Synthesis of 3-Ethyl-2-methyl-1H-indole

Executive Summary

The 2,3-dialkylindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and neuroactive compounds[1]. Specifically, 3-ethyl-2-methyl-1H-indole requires precise synthetic control to establish its regiochemical architecture. Poorly optimized syntheses often yield inseparable mixtures of regioisomers (e.g., 2-propylindole or 2-ethyl-3-methylindole). This technical guide details two highly validated catalytic approaches for its preparation: the industrially robust Lewis Acid-Catalyzed Fischer Indole Synthesis and a state-of-the-art Cobalt-Catalyzed Reductive C–H Alkylation [2].

Strategic Overview & Quantitative Comparison

The selection of a synthetic route depends heavily on available infrastructure and regiochemical requirements.

-

Fischer Indole Synthesis: Utilizes phenylhydrazine and 2-pentanone. Because 2-pentanone is an unsymmetrical ketone, enamine formation can occur at either the methyl or methylene position. Thermodynamic control via specific Lewis acids (e.g., ZnCl₂) is required to favor the more substituted ene-hydrazine, driving the rearrangement toward the desired 3-ethyl-2-methyl-1H-indole[1].

-

Reductive C–H Alkylation: A modern transition-metal approach that bypasses unsymmetrical ketones entirely. It utilizes 2-methyl-1H-indole and acetic acid under H₂ pressure. A Cobalt/Triphos catalyst reduces the acid to acetaldehyde in situ, which specifically condenses at the C3 position, followed by rapid hydrogenation to yield the ethyl group[2].

Table 1: Quantitative Comparison of Synthetic Methodologies

| Parameter | Protocol A: Fischer Indole Synthesis | Protocol B: Reductive C–H Alkylation |

| Catalyst System | ZnCl₂ or Polyphosphoric Acid (PPA) | Co(acac)₃ / Triphos / Al(OTf)₃ |

| Starting Materials | Phenylhydrazine, 2-Pentanone | 2-Methyl-1H-indole, Acetic Acid, H₂ |

| Regioselectivity | Moderate (Requires precise thermal control) | Excellent (Strict C3 specificity) |

| Typical Yield | 60–75% | 42–52% |

| Scalability | High (Standard batch reactors) | Moderate (Requires high-pressure autoclave) |

Protocol A: Lewis Acid-Catalyzed Fischer Indole Synthesis

Scientific Rationale & Causality

While protic acids (like H₂SO₄) can catalyze this reaction, they often lead to the polymerization of the indole product or degradation of the hydrazone intermediate. Utilizing anhydrous Zinc Chloride (ZnCl₂) provides milder Lewis acidic conditions. ZnCl₂ coordinates effectively to the hydrazone nitrogen, lowering the activation energy for tautomerization. Furthermore, executing the cyclization in refluxing toluene provides the exact thermodynamic energy required to favor the more substituted ene-hydrazine intermediate, which is the critical causality behind forming the 3-ethyl-2-methyl scaffold rather than the 2-propyl isomer[1].

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Fischer Indole Synthesis.

Step-by-Step Self-Validating Workflow

Materials: Phenylhydrazine (1.0 eq), 2-Pentanone (1.1 eq), Anhydrous ZnCl₂ (1.5 eq), Ethanol, Toluene, Glacial Acetic Acid.

-

Hydrazone Formation:

-

Dissolve phenylhydrazine (10 mmol) and 2-pentanone (11 mmol) in 20 mL of absolute ethanol. Add 2 drops of glacial acetic acid.

-

Stir at 25 °C for 2 hours.

-

Self-Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazine spot and the appearance of a less polar hydrazone spot confirm reaction completion.

-

-

Solvent Exchange:

-

Concentrate the mixture under reduced pressure to remove ethanol and water (driving the equilibrium). Resuspend the crude hydrazone in 30 mL of anhydrous toluene.

-

-

Indolization (Cyclization):

-

Add anhydrous ZnCl₂ (15 mmol) to the toluene suspension.

-

Heat the mixture to reflux (110 °C) for 6–8 hours under an inert nitrogen atmosphere.

-

Self-Validation (IPC 2): Extract a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The presence of the m/z 159 molecular ion peak indicates successful cyclization.

-

-

Workup & Isolation:

-

Cool to room temperature. Quench the reaction by pouring it over crushed ice. Neutralize the aqueous layer with saturated NaHCO₃ to precipitate zinc salts.

-

Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (Gradient: 100% Hexane to 90:10 Hexane:EtOAc).

-

Protocol B: Cobalt-Catalyzed Reductive C–H Alkylation

Scientific Rationale & Causality

Traditional alkylation of indoles using ethyl halides often results in over-alkylation (forming dialkyl indolenines) or competitive N-alkylation. To solve this, a reductive C–H alkylation using carboxylic acids can be employed[2]. The Triphos ligand is critical for stabilizing the cobalt center during the high-pressure hydrogenation cycle. The addition of Al(OTf)₃ acts as a Lewis acid co-catalyst that significantly lowers the activation barrier for the reduction of acetic acid to acetaldehyde. The in situ generated acetaldehyde specifically condenses at the highly nucleophilic C3 position of 2-methylindole. Rapid cobalt-catalyzed hydrogenation of the transient vinyl intermediate prevents over-reaction, ensuring strict mono-ethylation at C3[2].

Figure 2: Cobalt-catalyzed reductive C–H alkylation via in situ aldehyde generation.

Table 2: Optimization of Lewis Acid Co-Catalysts in Reductive Alkylation[2]

| Entry | Cobalt Precursor | Ligand | Co-Catalyst (Additive) | Yield of Target (%) |

| 1 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | None | < 5% |

| 2 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | HNTf₂ (10 mol%) | 42% |

| 3 | Co(acac)₃ (4 mol%) | Triphos (8 mol%) | Al(OTf)₃ (10 mol%) | 52% |

Step-by-Step Self-Validating Workflow

Materials: 2-Methyl-1H-indole (0.5 mmol), Acetic acid (0.875 mmol), Co(acac)₃ (4 mol%), Triphos (8 mol%), Al(OTf)₃ (10 mol%), Anhydrous THF (2 mL), H₂ gas (30 bar).

-

Catalyst Assembly (Glovebox Required):

-

In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with Co(acac)₃ (7.2 mg), Triphos (25.0 mg), and Al(OTf)₃ (23.7 mg).

-

Add 2 mL of anhydrous THF. Stir for 5 minutes to ensure complete complexation (solution will change color).

-

-

Substrate Addition:

-

Add 2-methyl-1H-indole (67.0 mg) and acetic acid (50.3 μL) to the active catalyst solution. Seal the autoclave.

-

-

High-Pressure Hydrogenation:

-

Remove the autoclave from the glovebox. Purge the vessel three times with H₂ gas, then pressurize to 30 bar.

-

Heat the reactor to 160 °C and stir vigorously for 24 hours.

-

Self-Validation (IPC): Monitor the pressure gauge. A gradual drop followed by stabilization indicates the consumption of H₂ and the cessation of the catalytic cycle.

-

-

Workup & Isolation:

-

Cool the reactor to room temperature and carefully vent the excess H₂ gas in a fume hood.

-

Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the metal catalysts.

-

Concentrate the filtrate and purify via silica gel chromatography.

-

Analytical Characterization & Validation Workflow

To ensure the integrity of the synthesized 3-ethyl-2-methyl-1H-indole before downstream biological or material applications, a strict analytical workflow must be followed[3].

Figure 3: Tiered analytical and biological validation workflow.

Expected Spectroscopic Data for Self-Validation:

-

MS (EI): m/z = 159.2 (M⁺), corresponding to C₁₁H₁₃N.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80 (br s, 1H, N-H)

-

δ 7.50 – 7.05 (m, 4H, Aromatic C-H)

-

δ 2.75 (q, J = 7.5 Hz, 2H, C3-CH₂ CH₃)

-

δ 2.35 (s, 3H, C2-CH₃ )

-

δ 1.15 (t, J = 7.5 Hz, 3H, C3-CH₂CH₃ )

-

-

Diagnostic Check: The presence of the distinct quartet (~2.75 ppm) and triplet (~1.15 ppm) confirms the ethyl group at C3, while the singlet (~2.35 ppm) confirms the methyl group at C2. The absence of a multiplet at ~2.9 ppm (typical for a propyl group) confirms that the Fischer indole synthesis did not yield the undesired 2-propylindole isomer.

References

-

Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. 1

-

Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - TIB.2

-

Reactions of arenesulphonyl azides with some di- and tri-substituted indoles - RSC Publishing. 3

Sources

Microwave-Assisted Synthesis of 3-Ethyl-2-methyl-1H-indole: Application Note & Protocol

Abstract

This Application Note details the microwave-assisted synthesis of 3-ethyl-2-methyl-1H-indole (CAS: 2497-06-5), a substituted indole scaffold frequently utilized as a precursor in the development of bioactive alkaloids and pharmaceuticals. By leveraging the dielectric heating capabilities of modern microwave reactors, this protocol optimizes the classical Fischer Indole Synthesis to reduce reaction times from hours to minutes while improving yield and purity. The guide includes a self-validating experimental workflow, mechanistic insights, and authoritative characterization data.

Introduction & Scientific Rationale

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for thousands of natural products and synthetic drugs (e.g., indomethacin, sumatriptan). The synthesis of 3-ethyl-2-methyl-1H-indole is specifically valuable for structure-activity relationship (SAR) studies involving C2/C3-alkylated indoles.

Comparison of Methods

-

Conventional Heating (Thermal): Typically requires refluxing phenylhydrazine and 2-pentanone in acetic acid or with Lewis acids (e.g., ZnCl₂, CuCl) at 140–200°C for 4–12 hours. Often results in thermal degradation and lower yields (~40-60%).

-

Microwave-Assisted Organic Synthesis (MAOS): Utilizes dipolar polarization and ionic conduction to generate rapid, uniform internal heating. This "superheating" effect accelerates the rate-determining step (the [3,3]-sigmatropic rearrangement), typically achieving completion in 10–20 minutes with yields often exceeding 80%.

Reaction Mechanism (Fischer Indole Synthesis)

The formation of 3-ethyl-2-methyl-1H-indole proceeds via the condensation of phenylhydrazine with 2-pentanone (methyl propyl ketone). The resulting hydrazone undergoes acid-catalyzed tautomerization to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement, re-aromatization, and ammonia elimination.

Caption: Mechanistic pathway of the Fischer Indole Synthesis. The microwave energy specifically accelerates the [3,3]-sigmatropic rearrangement step.

Materials & Equipment

Reagents

| Reagent | Role | Purity | CAS No. |

| Phenylhydrazine | Precursor 1 | 97% | 100-63-0 |

| 2-Pentanone | Precursor 2 | ≥99% | 107-87-9 |

| Glacial Acetic Acid | Solvent/Catalyst | 99.7% | 64-19-7 |

| Polyphosphoric Acid (PPA) | Alternative Catalyst | Reagent Grade | 8017-16-1 |

| Sodium Bicarbonate | Quenching | ≥99% | 144-55-8 |

| Ethyl Acetate / Hexanes | Extraction/Eluent | HPLC Grade | - |

Equipment

-

Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).

-

Reaction Vessel: 10 mL or 30 mL borosilicate glass pressure vial with crimp/snap cap and PTFE-coated silicone septum.

-

Magnetic Stir Bar: PTFE-coated, appropriate size for the vial.

Experimental Protocol

Preparation of Reactants

Safety Note: Phenylhydrazine is toxic and a potential skin sensitizer. 2-Pentanone is flammable. Perform all manipulations in a fume hood wearing nitrile gloves and safety glasses.

-

Stoichiometry: The reaction typically uses a 1:1 molar ratio, but a slight excess of the ketone (1.1 equiv) is recommended to ensure full consumption of the hydrazine.

-

Mixture: In a 10 mL microwave vial, add:

-

Phenylhydrazine: 1.0 mmol (108 mg)

-

2-Pentanone: 1.1 mmol (95 mg / ~117 µL)

-

Glacial Acetic Acid: 2.0 mL (acts as both solvent and Brønsted acid catalyst).

-

Microwave Irradiation Parameters

Seal the vial and place it in the microwave reactor. Program the instrument with the following "Self-Validating" parameters. Note: If the pressure exceeds the safety limit, the instrument should automatically modulate power.

| Parameter | Setting | Rationale |

| Temperature | 150 °C | Sufficient activation energy for sigmatropic shift without charring. |

| Hold Time | 10 minutes | Optimized for conversion; extended times may promote polymerization. |

| Power | Dynamic (Max 200 W) | Allows rapid heating ramp while maintaining set temperature. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff; acetic acid generates significant vapor pressure. |

| Stirring | High | Ensures uniform heat distribution and prevents "hot spots." |

Workup & Purification

-

Cooling: Allow the reactor to cool the vial to <50°C using compressed air (built-in feature).

-

Quenching: Pour the reaction mixture into 20 mL of ice-cold water.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH ~8–9. Caution: CO₂ evolution will occur.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.

-

Washing: Wash combined organics with Brine (1 x 20 mL) and Water (1 x 20 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: The crude oil may solidify upon standing. If necessary, purify via flash column chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Characterization (Validation)

To ensure scientific integrity, the isolated product must match the following physicochemical properties.

Physical Properties[1][2]

-

Appearance: Pale yellow to brown solid (can be an oil if slightly impure).

-

Melting Point: 44–45 °C (Lit. 44–45 °C [1], can be lower/oil depending on purity).

-

Yield: Typical yields via MW are 75–85% (vs. 40–50% thermal).

Spectroscopic Data (Self-Validation)

The following NMR data confirms the structure, specifically the presence of the ethyl group at C3 and methyl group at C2.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.65 – 6.80 | Multiplet (m) | 4H + 1H | Indole Aromatic Ring + NH |

| 2.66 | Quartet (q, J=7 Hz) | 2H | CH₂ of Ethyl group (C3) | |

| 2.22 | Singlet (s) | 3H | CH₃ at C2 position | |

| 1.21 | Triplet (t, J=7 Hz) | 3H | CH₃ of Ethyl group (C3) |

Interpretation:

-

The quartet at 2.66 ppm and triplet at 1.21 ppm are diagnostic for the ethyl group.

-

The singlet at 2.22 ppm confirms the methyl group at the C2 position (no adjacent protons).

-

Absence of a singlet at ~6.3 ppm confirms substitution at C3 (no C3-H).

Expert Tips & Troubleshooting

-

Regioselectivity: 2-Pentanone is an unsymmetrical ketone. It can theoretically form two hydrazones. However, under acidic Fischer conditions, the formation of the more substituted enamine is thermodynamically favored, leading primarily to the 3-ethyl-2-methylindole product rather than the 3-propylindole or 2-propylindole isomers.

-

Solvent Choice: While Acetic Acid is standard, Ethanol with p-TSA (10 mol%) is a "greener" alternative if workup acidity is a concern. Run at 140°C for 15 mins.

-

Safety - Pressure: Acetic acid has a boiling point of 118°C. Heating to 150°C in a closed vessel generates pressure. Ensure the vial is rated for at least 20 bar. Do not overfill the vial (max 50% volume).

References

-

Garg, P. K., et al. "Synthesis of Substituted Indoles via Meerwein Arylation." Sciencemadness, 2005 . (Referencing literature mp 44-45°C).

-

Robinson, B. "The Fischer Indole Synthesis."[1] Chemical Reviews, 1963 , 63(4), 373–401.

-

McLean, S., et al. "Autoxidation of 2,3-Dialkylindoles." Canadian Journal of Chemistry, 1969 , 47(9), 1647-1653. (Describes synthesis of 2-methyl-3-ethylindole from 2-pentanone).

-

BenchChem. "Fischer Indole Synthesis: Application Notes and Protocols." BenchChem Application Library, 2025 .

Sources

Advanced Strategies for the C5-Functionalization of 3-Ethyl-2-methyl-1H-indole: Mechanistic Insights and Synthetic Protocols